molecular formula C21H18ClN3O B2434556 N-allyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1216541-67-1

N-allyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2434556
CAS No.: 1216541-67-1
M. Wt: 363.85
InChI Key: UWQZVYMVIGNASB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-allyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.

Scientific Research Applications

N-allyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 2,3-diphenylfurans and pyrimidine derivatives. These compounds share structural similarities and may exhibit similar chemical and biological properties.

Uniqueness

What sets N-allyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride apart is its unique combination of functional groups, which may confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

5,6-diphenyl-N-prop-2-enylfuro[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O.ClH/c1-2-13-22-20-18-17(15-9-5-3-6-10-15)19(16-11-7-4-8-12-16)25-21(18)24-14-23-20;/h2-12,14H,1,13H2,(H,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQZVYMVIGNASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C2C(=C(OC2=NC=N1)C3=CC=CC=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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